molecular formula C11H25NO2 B3049107 N,N-di-n-butylformamide dimethyl acetal CAS No. 19449-30-0

N,N-di-n-butylformamide dimethyl acetal

Cat. No.: B3049107
CAS No.: 19449-30-0
M. Wt: 203.32 g/mol
InChI Key: ILWAGGBLQBWJRB-UHFFFAOYSA-N
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Description

N,N-di-n-butylformamide dimethyl acetal: is an organic compound with the molecular formula C11H25NO2. It is a derivative of formamide where the hydrogen atoms on the nitrogen are replaced by two n-butyl groups, and the formyl hydrogen is replaced by two methoxy groups. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from N,N-di-n-butylformamide: The compound can be synthesized by reacting N,N-di-n-butylformamide with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields N,N-di-n-butylformamide dimethyl acetal.

    Industrial Production Methods: Industrially, the compound can be produced by a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-di-n-butylformamide dimethyl acetal can undergo oxidation reactions to form corresponding formamide derivatives.

    Reduction: The compound can be reduced to form N,N-di-n-butylamine and methanol.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium iodide or ammonia can be used under mild conditions.

Major Products:

    Oxidation: Formamide derivatives.

    Reduction: N,N-di-n-butylamine and methanol.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: N,N-di-n-butylformamide dimethyl acetal is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Protecting Group: It serves as a protecting group for formyl groups in multi-step organic synthesis.

Biology and Medicine:

    Drug Development: The compound is used in the synthesis of intermediates for drug development, particularly in the creation of formamide-based drugs.

Industry:

    Chemical Manufacturing: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

Mechanism:

    Reactivity: The compound acts as a source of formyl groups in organic synthesis. The methoxy groups can be easily replaced by other nucleophiles, making it a versatile reagent.

    Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that process formamide derivatives, potentially affecting metabolic pathways involving formamide metabolism.

Comparison with Similar Compounds

    N,N-dimethylformamide dimethyl acetal: Similar in structure but with methyl groups instead of n-butyl groups.

    N,N-diethylformamide dimethyl acetal: Similar but with ethyl groups instead of n-butyl groups.

    N,N-dipropylformamide dimethyl acetal: Similar but with propyl groups instead of n-butyl groups.

Uniqueness:

    N,N-di-n-butylformamide dimethyl acetal: is unique due to the presence of n-butyl groups, which can influence its reactivity and solubility properties compared to its methyl, ethyl, and propyl counterparts.

Properties

IUPAC Name

N-butyl-N-(dimethoxymethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2/c1-5-7-9-12(10-8-6-2)11(13-3)14-4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWAGGBLQBWJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460871
Record name N,N-di-n-butylformamide dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19449-30-0
Record name N,N-di-n-butylformamide dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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